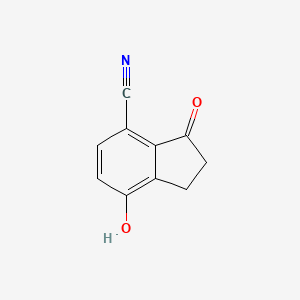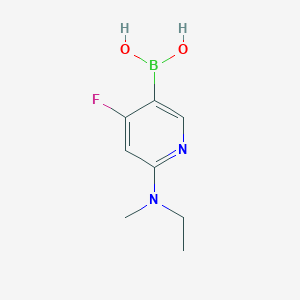
(6-(Ethyl(methyl)amino)-4-fluoropyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(Ethyl(methyl)amino)-4-fluoropyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with an ethyl(methyl)amino group and a fluorine atom. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Ethyl(methyl)amino)-4-fluoropyridin-3-yl)boronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-fluoropyridine, which is then subjected to a nucleophilic substitution reaction with ethyl(methyl)amine to introduce the ethyl(methyl)amino group at the 6-position of the pyridine ring.
Boronic Acid Formation: The resulting intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. This step introduces the boronic acid group at the 3-position of the pyridine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl(methyl)amino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester or borane.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: N-oxides of the ethyl(methyl)amino group.
Reduction: Boronate esters or boranes.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
(6-(Ethyl(methyl)amino)-4-fluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (6-(Ethyl(methyl)amino)-4-fluoropyridin-3-yl)boronic acid involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions. The boronic acid group interacts with the metal catalyst, enabling the transfer of the organic group to the target molecule. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
相似化合物的比较
(6-(Methylamino)-4-fluoropyridin-3-yl)boronic acid: Similar structure but lacks the ethyl group.
(6-(Dimethylamino)-4-fluoropyridin-3-yl)boronic acid: Similar structure but has two methyl groups instead of an ethyl and a methyl group.
(6-(Ethylamino)-4-fluoropyridin-3-yl)boronic acid: Similar structure but lacks one methyl group.
Uniqueness: (6-(Ethyl(methyl)amino)-4-fluoropyridin-3-yl)boronic acid is unique due to the presence of both ethyl and methyl groups on the amino substituent, which can influence its reactivity and the types of interactions it can form with other molecules. This dual substitution can enhance its solubility and stability, making it a valuable compound in various chemical and biological applications.
属性
分子式 |
C8H12BFN2O2 |
|---|---|
分子量 |
198.00 g/mol |
IUPAC 名称 |
[6-[ethyl(methyl)amino]-4-fluoropyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H12BFN2O2/c1-3-12(2)8-4-7(10)6(5-11-8)9(13)14/h4-5,13-14H,3H2,1-2H3 |
InChI 键 |
ADQLUJWUVWSYIA-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(C=C1F)N(C)CC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[[20-[[3-(Dicyanomethylidene)-5-methyl-1-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-6-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14081659.png)
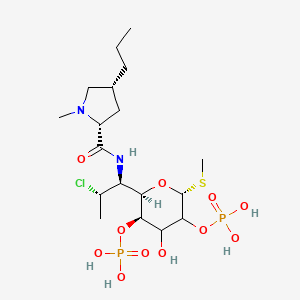
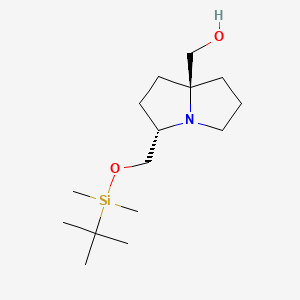
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14081683.png)
![1-{2-[(2-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081690.png)
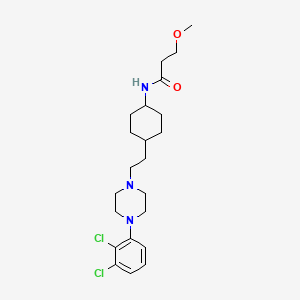
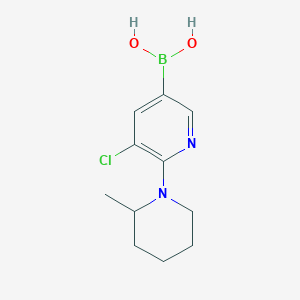
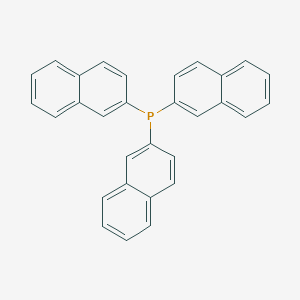
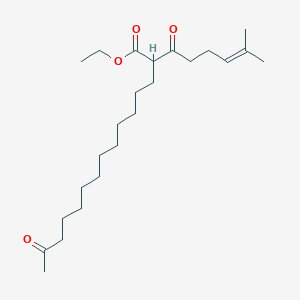
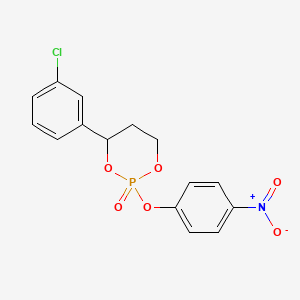
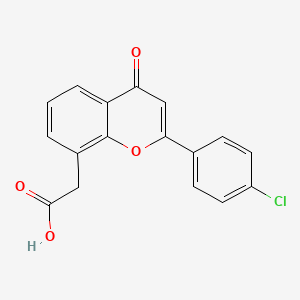
![(1R,3S,3'S)-3,3'-diphenyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14081724.png)
